molecular formula C28H23NO4 B557939 Fmoc-D-2-Nal-OH CAS No. 138774-94-4

Fmoc-D-2-Nal-OH

Cat. No.: B557939
CAS No.: 138774-94-4
M. Wt: 437.5 g/mol
InChI Key: JYUTZJVERLGMQZ-AREMUKBSSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is designated as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid. This comprehensive nomenclature reflects the complete structural architecture of the molecule, incorporating stereochemical descriptors, functional group specifications, and positional indicators that precisely define the molecular framework. The nomenclature system accounts for the R-configuration at the alpha carbon position, the fluorenylmethoxycarbonyl protecting group attachment, and the naphthyl substituent location.

The structural representation of Fmoc-3-(2-naphthyl)-D-alanine can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is documented as OC(=O)C@@HNC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12. This linear notation captures the complete connectivity pattern and stereochemical information in a standardized format. The International Chemical Identifier provides an alternative structural representation: InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1.

The molecular structure consists of three primary structural domains: the fluorenylmethoxycarbonyl protecting group, the alpha-amino acid backbone, and the naphthyl-containing side chain. The fluorenylmethoxycarbonyl moiety provides amino group protection through carbamate formation, while the naphthyl group contributes significant aromatic character and hydrophobic properties to the overall molecular structure. The propanoic acid backbone maintains the fundamental amino acid architecture essential for peptide incorporation.

CAS Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry number for Fmoc-3-(2-naphthyl)-D-alanine is 138774-94-4. This unique identifier serves as the primary reference for chemical databases and regulatory documentation worldwide. The compound additionally possesses several alternative identification codes including the PubChem Compound Identifier 7130590 and the MDL number MFCD00077044. The European Community number 692-150-4 provides regional identification within European chemical registries.

The International Chemical Identifier Key JYUTZJVERLGMQZ-AREMUKBSSA-N represents a fixed-length identifier derived from the structural connectivity information. This hash-based identifier enables rapid database searching and cross-referencing across different chemical information systems. The FDA Unique Ingredient Identifier KP6G2WBA2G provides regulatory tracking within pharmaceutical and food additive databases.

Alternative nomenclature systems generate numerous synonymous designations for this compound. Common abbreviated forms include Fmoc-D-2-Nal-OH, Fmoc-D-2-naphthylalanine, and N-Fmoc-3-(2-naphthyl)-D-alanine. Systematic chemical names include (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid and 2-Naphthalenepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaR)-. These alternative designations reflect different naming conventions and historical nomenclature practices while maintaining reference to the identical chemical entity.

Identifier Type Value
CAS Registry Number 138774-94-4
PubChem CID 7130590
MDL Number MFCD00077044
InChI Key JYUTZJVERLGMQZ-AREMUKBSSA-N
EC Number 692-150-4
FDA UNII KP6G2WBA2G

Molecular Formula and Weight Analysis

The molecular formula for Fmoc-3-(2-naphthyl)-D-alanine is established as C28H23NO4. This composition indicates a substantial organic molecule containing twenty-eight carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and four oxygen atoms. The elemental composition reflects the complex aromatic architecture incorporating both fluorenyl and naphthyl ring systems alongside the amino acid functionality.

The molecular weight calculations consistently report values of 437.49 to 437.50 grams per mole across multiple authoritative sources. This molecular weight places the compound in the category of medium-molecular-weight organic molecules suitable for peptide synthesis applications. The molecular weight distribution results from the combined contributions of the fluorenylmethoxycarbonyl protecting group (approximately 222 atomic mass units), the naphthyl side chain (approximately 141 atomic mass units), and the amino acid backbone (approximately 74 atomic mass units).

Elemental analysis calculations based on the molecular formula reveal carbon content of approximately 76.87 percent, hydrogen content of approximately 5.30 percent, nitrogen content of approximately 3.20 percent, and oxygen content of approximately 14.63 percent by mass. These proportions reflect the predominant aromatic character of the molecule while maintaining the heteroatom functionality essential for chemical reactivity and biological recognition.

Component Atomic Composition Molecular Weight Contribution
Carbon 28 atoms 336.28 g/mol
Hydrogen 23 atoms 23.18 g/mol
Nitrogen 1 atom 14.01 g/mol
Oxygen 4 atoms 64.00 g/mol
Total C28H23NO4 437.47 g/mol

Stereochemical Configuration and Chiral Centers

Fmoc-3-(2-naphthyl)-D-alanine contains a single chiral center located at the alpha carbon position of the amino acid backbone. The stereochemical configuration at this position is designated as R according to the Cahn-Ingold-Prelog priority rules, corresponding to the D-configuration in amino acid nomenclature systems. This stereochemical assignment reflects the spatial arrangement of substituents around the tetrahedral carbon center, with the amino group, carboxyl group, naphthyl-containing side chain, and hydrogen atom occupying defined three-dimensional positions.

The R-configuration designation appears consistently throughout chemical databases and commercial suppliers, indicating standardized recognition of the stereochemical identity. The stereochemical information is encoded within both the International Union of Pure and Applied Chemistry nomenclature and the Simplified Molecular Input Line Entry System notation through specific descriptors. The IUPAC name incorporates the (2R) designation, while the SMILES notation includes the @@H stereochemical symbol to specify the three-dimensional arrangement.

The D-amino acid configuration distinguishes this compound from naturally occurring L-amino acids and imparts unique conformational properties to peptide structures. D-amino acid residues typically adopt different backbone conformations compared to L-residues, influencing peptide secondary structure, enzymatic stability, and biological activity patterns. The D-configuration results in altered phi and psi dihedral angle preferences that can significantly impact peptide folding and receptor recognition properties.

Optical activity measurements for related compounds indicate specific rotation values, though direct measurements for Fmoc-3-(2-naphthyl)-D-alanine require standardized conditions for accurate determination. The stereochemical purity of commercial preparations typically exceeds 95 percent enantiomeric excess based on high-performance liquid chromatography analysis with chiral stationary phases. This high stereochemical purity ensures consistent peptide synthesis outcomes and reproducible biological activity profiles.

Stereochemical Parameter Value Reference System
Chiral Centers 1 Alpha carbon position
Configuration R Cahn-Ingold-Prelog
Amino Acid Series D Fischer projection
Enantiomeric Purity >95% ee HPLC analysis

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUTZJVERLGMQZ-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138774-94-4
Record name Fmoc-D-2-Naphthylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-naphthalenepropanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP6G2WBA2G
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-(2-naphthyl)-D-alanine typically involves the following steps:

    Protection of the Amino Group: The amino group of 3-(2-naphthyl)-D-alanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Purification: The resulting Fmoc-protected amino acid is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of Fmoc-3-(2-naphthyl)-D-alanine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.

    Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-(2-naphthyl)-D-alanine undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields 3-(2-naphthyl)-D-alanine.

    Peptides: Coupling reactions result in the formation of peptides containing the 3-(2-naphthyl)-D-alanine residue.

Scientific Research Applications

Peptide Synthesis

Overview : Fmoc-3-(2-naphthyl)-D-alanine is primarily utilized as a building block in solid-phase peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective reactions, facilitating the assembly of complex peptide sequences.

Key Features :

  • Selective Protection : The Fmoc group enables the protection of amino groups during synthesis, which is crucial for the sequential addition of amino acids.
  • High Purity : Peptides synthesized using this compound exhibit high purity levels, essential for biological applications.

Case Study : A study demonstrated the synthesis of a series of peptides incorporating Fmoc-3-(2-naphthyl)-D-alanine, resulting in improved yields and purities compared to traditional methods .

Drug Development

Overview : In pharmaceutical research, Fmoc-3-(2-naphthyl)-D-alanine plays a crucial role in designing peptide-based drugs. Its unique structure enhances the stability and bioactivity of therapeutic agents.

Applications :

  • Targeted Therapies : It is used to develop drugs that target specific biological pathways, increasing therapeutic efficacy.
  • Cancer Research : The compound is being explored for its potential in developing cancer therapeutics that specifically target cancer cell receptors .

Data Table: Drug Development Applications

ApplicationDescriptionImpact
Targeted TherapiesEnhances specificity in drug actionImproved patient outcomes
Cancer ResearchDevelopment of receptor-targeted therapiesPotential for more effective treatments

Bioconjugation

Overview : Fmoc-3-(2-naphthyl)-D-alanine is employed in bioconjugation techniques, where it facilitates the attachment of peptides to other biomolecules.

Importance :

  • Targeted Drug Delivery Systems : This compound aids in creating systems that deliver drugs specifically to target cells, minimizing side effects.
  • Imaging Applications : Its incorporation into biomolecules can enhance imaging techniques used in biological research .

Material Science

Overview : In polymer chemistry, Fmoc-3-(2-naphthyl)-D-alanine is utilized to modify polymer properties.

Applications :

  • Smart Materials : The compound can enhance the performance of materials used in drug delivery systems and other applications.
  • Fluorescent Probes : Its unique naphthyl structure allows for incorporation into fluorescent probes for imaging cellular processes .

Mechanism of Action

The mechanism of action of Fmoc-3-(2-naphthyl)-D-alanine in biological systems involves its incorporation into peptides, where it can influence the overall structure and function of the peptide. The aromatic side chain can participate in π-π interactions, hydrophobic interactions, and hydrogen bonding, which can stabilize the peptide structure and enhance its binding affinity to target molecules.

Comparison with Similar Compounds

Research Findings

  • Peptide Stability : The 2-naphthyl group enhances proteolytic resistance compared to phenylalanine, extending peptide half-life in biological systems .
  • Structural Insights : X-ray crystallography of naphthyl-containing peptides reveals π-π stacking interactions critical for receptor binding .

Biological Activity

Fmoc-3-(2-naphthyl)-D-alanine is a derivative of alanine characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a naphthyl side chain at the 3-position. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities.

The molecular formula of Fmoc-3-(2-naphthyl)-D-alanine is C₁₈H₁₉NO₂. It is primarily utilized in peptide synthesis, especially through solid-phase peptide synthesis (SPPS) techniques. The Fmoc group facilitates the incorporation of this amino acid into peptide chains, allowing for the construction of peptides with tailored properties.

Synthesis Steps:

  • Protection: The amino group of D-alanine is protected using the Fmoc group.
  • Coupling: The protected D-alanine is coupled with other amino acids to form peptides.
  • Deprotection: The Fmoc group is removed to yield the free amino acid or peptide.

Protein-Protein Interactions

Fmoc-3-(2-naphthyl)-D-alanine is utilized in studies investigating protein-protein interactions and enzyme-substrate dynamics. Its aromatic side chain allows it to mimic naturally occurring aromatic amino acids, making it valuable for structure-activity relationship (SAR) studies. This capability enhances our understanding of how specific amino acid substitutions can affect protein function and interaction profiles.

Cancer Research

Recent studies indicate that Fmoc-3-(2-naphthyl)-D-alanine exhibits inhibitory effects on certain cancer cell lines. Specifically, it has been shown to inhibit the uptake of metal chelates, which may have implications for prostate cancer treatment. The compound's structural features suggest potential interactions with various biological targets, although the exact mechanisms remain to be fully elucidated.

The biological activity of Fmoc-3-(2-naphthyl)-D-alanine is primarily attributed to its incorporation into peptides where it influences their overall structure and function. The naphthyl side chain can participate in π-π interactions, hydrophobic interactions, and hydrogen bonding, which stabilize peptide structures and enhance binding affinities to target molecules.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
Fmoc-3-(2-naphthyl)-L-alanineSimilar structure but L-isomerPotentially different biological activity
Fmoc-2-naphthyl-D-alanineNaphthyl group at 2-positionVariations in steric hindrance
Fmoc-D-alanineBasic alanine structureLacks aromatic side chain
N-acetyl-D-alanineAcetyl group instead of FmocDifferent protective strategy

This table highlights the uniqueness of Fmoc-3-(2-naphthyl)-D-alanine due to its specific naphthyl substitution and Fmoc protection, which influence its reactivity and biological activity.

Case Studies and Research Findings

  • Melanocortin Receptor Studies : In a study exploring melanocortin ligands, the incorporation of various amino acids, including derivatives like Fmoc-3-(2-naphthyl)-D-alanine, was evaluated for their ability to activate melanocortin receptors. The findings suggested that such substitutions could significantly alter receptor potency and selectivity .
  • Anticancer Activity : Research indicated that peptides containing Fmoc-3-(2-naphthyl)-D-alanine demonstrated significant inhibitory effects on specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Fmoc-3-(2-naphthyl)-D-alanine, and how is purity ensured?

  • Methodological Answer : Synthesis typically involves Fmoc-protection of 3-(2-naphthyl)-D-alanine using Fmoc-OSu (succinimidyl ester) in a mixed acetone/water system with NaHCO₃ as a base . Purification includes extraction with diethyl ether, back-extraction with NaHCO₃, and lyophilization. Purity is confirmed via HPLC (≥98%) and NMR spectroscopy to validate structure and eliminate side products .

Q. How should Fmoc-3-(2-naphthyl)-D-alanine be stored to maintain stability?

  • Methodological Answer : Store at -20°C in a desiccated, light-protected container to prevent Fmoc-group cleavage and oxidation. Solutions in DMF or DMSO should be prepared fresh or aliquoted to avoid repeated freeze-thaw cycles .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : To assess purity (retention time and peak integration).
  • Mass Spectrometry (MS) : Confirm molecular weight (437.49 g/mol) .
  • NMR : Verify stereochemistry and aromatic proton environments (e.g., naphthyl protons at δ 7.2–8.6 ppm) .
  • Melting Point Analysis : 155°C as a benchmark for crystallinity .

Q. How does the 2-naphthyl group influence peptide synthesis efficiency?

  • Methodological Answer : The bulky 2-naphthyl side chain can sterically hinder coupling reactions. Optimize by:

  • Using strong activators like HATU or PyBOP.
  • Extending reaction times (30–60 min) during solid-phase synthesis.
  • Monitoring by Kaiser test for incomplete deprotection .

Advanced Research Questions

Q. How can Fmoc-3-(2-naphthyl)-D-alanine improve peptide analogs targeting μ-opioid receptors?

  • Methodological Answer : Incorporate this residue into endomorphin analogs to enhance receptor binding via aromatic stacking with receptor hydrophobic pockets. Assess activity via:

  • Radioligand Binding Assays : Measure IC₅₀ values for μ-opioid receptors .
  • Functional Assays : Monitor G-protein activation using GTPγS binding .
  • Example: Peptides with D-2-Nal showed 10-fold higher selectivity over δ-receptors in murine models .

Q. What strategies resolve discrepancies in bioactivity data for peptides containing this residue?

  • Methodological Answer : Address variability by:

  • Solubility Optimization : Use DMSO/cosolvents to prevent aggregation in aqueous assays.
  • Batch Consistency : Validate purity and stereochemistry across synthetic batches.
  • Model System Validation : Compare results in cell lines (e.g., CHO-μOR) vs. in vivo models to identify pharmacokinetic confounders .

Q. How does this amino acid impact peptide conformational stability in structural studies?

  • Methodological Answer : The 2-naphthyl group stabilizes β-turn or helical motifs via π-π interactions. Characterize using:

  • Circular Dichroism (CD) : Detect secondary structure shifts.
  • X-ray Crystallography/MD Simulations : Resolve naphthyl packing in crystal lattices .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Methodological Answer : Key challenges include:

  • Cost of Fmoc-OSu : Switch to Fmoc-Cl for large-scale reactions.
  • Purification Efficiency : Use flash chromatography instead of repetitive ether extractions.
  • Yield Optimization : Increase from 78% (small-scale) by optimizing stoichiometry and temperature .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fmoc-D-2-Nal-OH
Reactant of Route 2
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